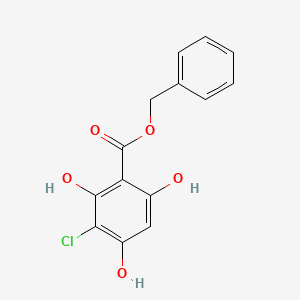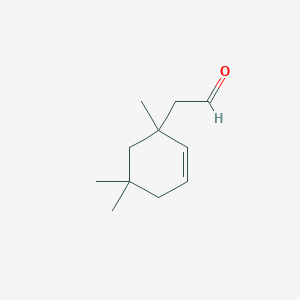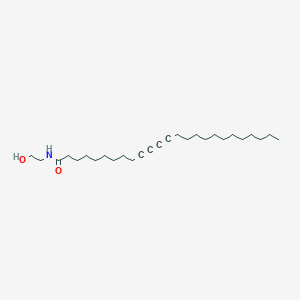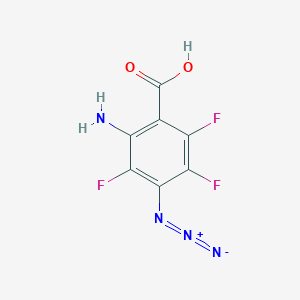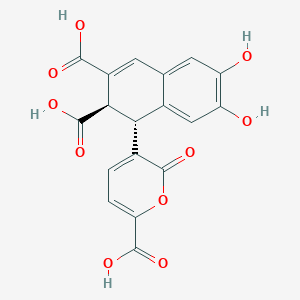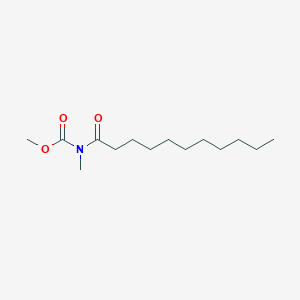![molecular formula C13H21BrN2O2 B14278104 N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide CAS No. 137866-80-9](/img/structure/B14278104.png)
N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide is an organic compound with the molecular formula C17H23BrN2O3 It is a quaternary ammonium salt that features a nitrophenyl group attached to an ethanaminium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide typically involves the reaction of N,N-diethylethanaminium with 2-nitrobenzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The nitrophenyl group in this compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium chloride (NaCl), sodium iodide (NaI), or sodium hydroxide (NaOH) in aqueous or organic solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding halide or hydroxide salts.
Aplicaciones Científicas De Investigación
N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential use as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the quaternary ammonium moiety can interact with biological membranes and proteins. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
- N,N-Diethyl-N-[(5-(3-nitrophenyl)-2-furyl)methyl]ethanaminium bromide
- N,N-Diethyl-N-[(5-(4-nitrophenyl)-2-furyl)methyl]ethanaminium bromide
- N,N,N-Trimethyl-(5-(2-nitrophenyl)-2-furyl)methanaminium bromide
Comparison: N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide is unique due to the presence of the 2-nitrophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different nitrophenyl or furyl groups, this compound may exhibit different reactivity and biological activity profiles, making it a valuable tool for specific research applications.
Propiedades
Número CAS |
137866-80-9 |
|---|---|
Fórmula molecular |
C13H21BrN2O2 |
Peso molecular |
317.22 g/mol |
Nombre IUPAC |
triethyl-[(2-nitrophenyl)methyl]azanium;bromide |
InChI |
InChI=1S/C13H21N2O2.BrH/c1-4-15(5-2,6-3)11-12-9-7-8-10-13(12)14(16)17;/h7-10H,4-6,11H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
RJXWACLPUSWMFH-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CC1=CC=CC=C1[N+](=O)[O-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester](/img/structure/B14278030.png)
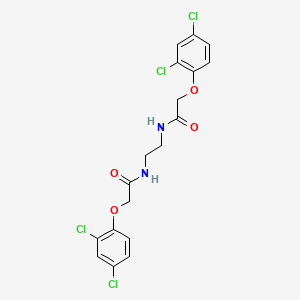
![S-[(2-Aminopyridin-3-yl)methyl] ethanethioate](/img/structure/B14278040.png)
![3-Phenoxy-1-azabicyclo[2.2.2]octane](/img/structure/B14278043.png)

